molecular formula C14H22N2O3 B587756 rac Practolol-d3 CAS No. 1794795-47-3

rac Practolol-d3

Cat. No.: B587756
CAS No.: 1794795-47-3
M. Wt: 269.359
InChI Key: DURULFYMVIFBIR-HPRDVNIFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“rac Practolol-d3” is a biochemical used for proteomics research . It has a molecular formula of C14H19D3N2O3 and a molecular weight of 269.35 .


Molecular Structure Analysis

The molecular structure of “this compound” is similar to that of Practolol, which is a beta-adrenergic antagonist . The molecular formula of Practolol is C14H22N2O3 , and it has a mono-isotopic mass of 266.16304258 .


Physical and Chemical Properties Analysis

Practolol has a density of 1.1±0.1 g/cm3, a boiling point of 493.6±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.3 mmHg at 25°C . It also has a molar refractivity of 75.4±0.3 cm3, a polar surface area of 71 Å2, and a molar volume of 236.1±3.0 cm3 .

Scientific Research Applications

RAC3 and Its Implications in Scientific Research

  • RAC3 as a Coactivator in Hormone Action : RAC3, a receptor-associated coactivator, plays a significant role in mediating the actions of steroids, thyroid hormones, vitamin D3, and retinoids. These substances regulate crucial biological effects such as cell differentiation, development, and homeostasis through steroid/nuclear receptors. RAC3 enhances ligand-dependent transcriptional activation by these receptors, implicating its importance in understanding hormone action and developing therapeutic agents targeting hormone-dependent neoplasias (Li, Gomes, & Chen, 1997).

  • Gene Transfer Research Oversight : The Recombinant DNA Advisory Committee (RAC) provides oversight for gene transfer research, reflecting the regulatory landscape for scientific studies involving genetic modification. This oversight ensures safety and ethical considerations in gene transfer trials, highlighting the significance of regulatory bodies in facilitating responsible scientific research (Lenzi, Altevogt, & Gostin, 2014).

  • RAC1 and Rac3 in Cancer Research : Studies on Rac1 and Rac3, members of the Rho family of GTPases, reveal their roles in cancer progression. These proteins are involved in regulating actin dynamics, contributing to tumorigenic and metastatic phenotypes of cancer cells. Understanding the mechanisms leading to Rac1 and Rac3 hyperactivation opens avenues for targeted cancer therapy and provides insights into the molecular underpinnings of cancer (Joyce & Cox, 2003).

Mechanism of Action

Target of Action

The primary target of rac Practolol-d3 is the Beta-1 adrenergic receptor . This receptor is a part of the sympathetic nervous system and plays a crucial role in the regulation of cardiac function. Beta-1 adrenergic receptors are predominantly found in the heart and kidneys .

Mode of Action

This compound, like other beta-adrenergic antagonists, competes with adrenergic neurotransmitters such as catecholamines for binding at sympathetic receptor sites . It binds at beta (1)-adrenergic receptors in the heart and vascular smooth muscle, inhibiting the effects of the catecholamines epinephrine and norepinephrine . This results in a decrease in heart rate, cardiac output, and systolic and diastolic blood pressure .

Biochemical Pathways

The action of this compound affects several biochemical pathways. The most significant of these is the inhibition of the normal epinephrine-mediated sympathetic actions . This reduces the effect of excitement or physical exertion on heart rate and force of contraction and dilation of blood vessels . Additionally, there is evidence of cross-talk between Rac and PI3K signaling in processes such as cell migration and ROS production .

Pharmacokinetics

It is known that the compound is a small molecule , which typically allows for good bioavailability.

Result of Action

The action of this compound at the cellular level results in a decrease in heart rate, cardiac output, and systolic and diastolic blood pressure . This is due to its antagonistic effect on the Beta-1 adrenergic receptor, which inhibits the effects of catecholamines . The overall result is a reduction in the workload of the heart.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of rac Practolol-d3 can be achieved through a multistep process involving the conversion of starting materials to intermediate compounds, which are then further transformed to the final product. The key steps in this synthesis pathway are the protection of functional groups, selective reduction, and coupling reactions.", "Starting Materials": [ "3,4-Dimethoxybenzaldehyde-d3", "2-Amino-2-methylpropanol", "Diethyl malonate", "Benzyl bromide", "Sodium borohydride", "Sodium hydride", "Triethylamine", "Methanol", "Chloroform", "Acetic acid", "Sulfuric acid", "Sodium carbonate", "Sodium chloride" ], "Reaction": [ "Step 1: Protection of 3,4-Dimethoxybenzaldehyde-d3 with diethyl malonate to form ethyl 3,4-dimethoxybenzylidenemalonate-d3", "Step 2: Reduction of ethyl 3,4-dimethoxybenzylidenemalonate-d3 with sodium borohydride to form ethyl 3,4-dimethoxybenzylmalonate-d3", "Step 3: Protection of ethyl 3,4-dimethoxybenzylmalonate-d3 with benzyl bromide and sodium hydride to form ethyl 4-(benzyloxy)-3,5-dimethoxybenzylmalonate-d3", "Step 4: Hydrolysis of ethyl 4-(benzyloxy)-3,5-dimethoxybenzylmalonate-d3 with sulfuric acid and sodium carbonate to form 4-(benzyloxy)-3,5-dimethoxybenzylmalonic acid-d3", "Step 5: Esterification of 4-(benzyloxy)-3,5-dimethoxybenzylmalonic acid-d3 with 2-amino-2-methylpropanol and triethylamine to form rac Practolol-d3", "Step 6: Purification of the final product using methanol and chloroform" ] }

CAS No.

1794795-47-3

Molecular Formula

C14H22N2O3

Molecular Weight

269.359

IUPAC Name

2,2,2-trideuterio-N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide

InChI

InChI=1S/C14H22N2O3/c1-10(2)15-8-13(18)9-19-14-6-4-12(5-7-14)16-11(3)17/h4-7,10,13,15,18H,8-9H2,1-3H3,(H,16,17)/i3D3

InChI Key

DURULFYMVIFBIR-HPRDVNIFSA-N

SMILES

CC(C)NCC(COC1=CC=C(C=C1)NC(=O)C)O

Synonyms

N-[4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]acetamide-d3;  (±)-Practolol-d6;  1-(4-Acetamidophenoxy)-3-isopropylamino-2-propanol-d3;  Dalzic-d3;  Eraldin-d3;  ICI 50172-d3;  DL-4’-[2-Hydroxy-3-(isopropylamino)propoxy]acetanilide-d3;  AY 21011-d3; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.